molecular formula C15H28N2O B1293068 1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine CAS No. 1186662-51-0

1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine

Cat. No.: B1293068
CAS No.: 1186662-51-0
M. Wt: 252.4 g/mol
InChI Key: ZPLRHLITMOXCRU-UHFFFAOYSA-N
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Description

1-Acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine is a chemical compound with the molecular formula C15H28N2O and a molecular weight of 252.402 g/mol . Its CAS registry number is 1186662-51-0 . This piperidine-based small molecule is intended for research and development purposes only and is not approved for diagnostic or therapeutic use. Piperidine derivatives are privileged structures in medicinal chemistry, frequently serving as key scaffolds in the development of pharmacologically active compounds. For instance, structurally similar 1-acetyl-piperidin-4-amine derivatives have been investigated as potent inhibitors of soluble epoxide hydrolase (sEH), a target with significant interest for cardiovascular and inflammatory diseases . Other research has shown that piperidin-4-amine cores can be utilized in the design of potent inhibitors of protein-protein interactions, such as those involving MDM2 and p53 for oncology research . The specific substitution with a 2,3-dimethylcyclohexyl group suggests potential application in exploring structure-activity relationships (SAR) focused on optimizing steric and hydrophobic interactions with biological targets. Researchers may find this compound valuable for hit-to-lead optimization campaigns, as a synthetic intermediate, or as a building block for constructing more complex molecular architectures in drug discovery.

Properties

IUPAC Name

1-[4-[(2,3-dimethylcyclohexyl)amino]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O/c1-11-5-4-6-15(12(11)2)16-14-7-9-17(10-8-14)13(3)18/h11-12,14-16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLRHLITMOXCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that compounds similar to 1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine may exhibit significant pharmacological activities. For instance, derivatives of piperidine have been shown to act as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases. The inhibition of sEH can lead to beneficial effects such as reduced blood pressure and improved insulin sensitivity in metabolic disorders .

Case Study: Antihypertensive Effects
In a study involving a related compound, 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281), researchers demonstrated its efficacy in lowering blood pressure in hypertensive models. The compound inhibited sEH activity effectively, leading to improved glucose tolerance in diabetic mice . Although this compound has not been directly tested in this context, its structural similarities suggest it may possess comparable pharmacological properties.

Organic Synthesis

Reagent Applications
this compound serves as a valuable reagent in organic synthesis. Its ability to participate in various chemical reactions makes it useful for synthesizing complex organic molecules. The compound's unique structure allows for the introduction of functional groups that can be further modified for specific applications.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to analogs with modifications in the N-substituent and acetyl group . Key examples include:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Type Key Features
1-Acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine 1186662-51-0 C₁₅H₂₈N₂O 252.40 Cycloalkyl (2,3-dimethylcyclohexyl) High lipophilicity; stereochemical complexity
1-Acetyl-N-(4-methylcyclohexyl)piperidin-4-amine 859523-82-3 C₁₄H₂₆N₂O 238.38 Cycloalkyl (4-methylcyclohexyl) Reduced steric hindrance vs. 2,3-dimethyl analog
1-Acetyl-N-(3-ethoxypropyl)piperidin-4-amine 897772-26-8 C₁₂H₂₄N₂O₂ 228.34 Alkyl (3-ethoxypropyl) Increased polarity due to ethoxy group
1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine 415951-99-4 C₁₅H₂₂N₂O₂ 262.35 Aromatic (4-methoxybenzyl) Potential π-π interactions; XLogP3 = 1.3
1-Acetyl-N-(3-methylbutyl)piperidin-4-amine 1119452-89-9 C₁₂H₂₄N₂O 212.34 Branched alkyl (3-methylbutyl) Lower molecular weight; enhanced solubility

Key Observations :

  • Steric Effects : The 2,3-dimethylcyclohexyl group introduces significant steric bulk, which may impact binding to biological targets compared to less hindered analogs like the 4-methylcyclohexyl or 3-ethoxypropyl derivatives .

Challenges and Commercial Status

  • Discontinuation : The target compound and several analogs (e.g., 1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine) are listed as discontinued, possibly due to synthetic challenges, low demand, or stability issues .
  • Purification : Cyclohexyl-containing derivatives may require advanced chromatographic techniques to resolve stereoisomers, increasing production costs .

Biological Activity

1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine is a compound that has garnered attention in the fields of chemistry and biology for its potential applications in proteomics and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is classified as a piperidine derivative. Its molecular formula is C13H21N2OC_{13}H_{21}N_2O, with a molecular weight of approximately 221.32 g/mol. The compound's structure includes an acetyl group and a dimethylcyclohexyl moiety, which contribute to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as drug metabolism and detoxification.
  • Receptor Modulation : It may act on receptors that mediate physiological responses, influencing signaling pathways related to pain, inflammation, or neurochemistry.

Applications in Research

This compound has several applications in scientific research:

  • Proteomics Research : The compound is utilized to study protein interactions and functions, aiding in the understanding of complex biological systems.
  • Organic Synthesis : It serves as a reagent in various organic synthesis reactions, facilitating the creation of more complex molecules.
  • Preclinical Studies : While not intended for therapeutic use, it is employed in preclinical studies to assess its potential effects on biological systems.

Case Studies

Research on similar piperidine derivatives has provided insights into the biological activity of this compound. For instance:

  • A study demonstrated that piperidine derivatives can exhibit significant anti-inflammatory properties by modulating cytokine production in immune cells. This suggests that this compound could potentially influence inflammatory pathways .

Comparative Analysis

A comparative analysis of related compounds highlights the variations in biological activity based on structural modifications. The table below summarizes findings from research on piperidine derivatives:

Compound NameBiological ActivityMechanism of ActionReference
Piperidine AAnti-inflammatoryCytokine modulation
Piperidine BEnzyme inhibitionReceptor antagonism
1-Acetyl-PiperidineProtein interaction studiesEnzyme inhibition

Q & A

Q. What synthetic routes are established for 1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine, and how is structural confirmation performed?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Debenzylation : Starting from dibenzyl-protected cyclohexylamine precursors (e.g., (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine), catalytic hydrogenation or acidolysis removes benzyl groups to yield free amines .
  • Acetylation : Reaction with acetylating agents (e.g., acetyl chloride) under basic conditions introduces the acetyl group.
  • Characterization :
    • Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 198 [M + H]+ for intermediates) .
    • 1H NMR : Assigns stereochemistry and functional groups (e.g., δ 8.60 ppm for aromatic protons in spirocyclic byproducts) .

Q. Table 1: Key Synthetic Steps and Characterization Data

StepReaction TypeKey Reagents/ConditionsCharacterization (MS/NMR)
1DebenzylationH₂/Pd-C, EtOH, RTMS: m/z 198 [M + H]+
2AcetylationAcCl, TEA, DCM, 0°C → RT1H NMR: δ 2.10 (s, 3H, CH₃CO)

Q. Which analytical techniques are optimal for purity assessment and structural elucidation?

Methodological Answer:

  • Reverse-Phase HPLC : Use a C18 column (e.g., Newcrom R1) with mobile phases like acetonitrile/water containing 0.1% phosphoric acid. Adjust to 0.1% formic acid for MS compatibility .
  • High-Resolution MS (HRMS) : Validates molecular formula (e.g., m/z 452.2802 for [M + H]+ with <2 ppm error) .
  • Multidimensional NMR : 1H-13C HSQC/HMBC resolves complex spin systems, particularly for cyclohexyl and piperidine rings .

Advanced Research Questions

Q. How does stereochemistry at the cyclohexyl and piperidine moieties influence physicochemical properties and bioactivity?

Methodological Answer:

  • Stereoisomer Synthesis : Separate (1R,4R) and (1S,4S) enantiomers via chiral HPLC or asymmetric catalysis .
  • Property Comparison :
    • LogP Differences : Measure partitioning using shake-flask assays; substituents like acetyl groups reduce hydrophobicity vs. cyclopropylmethyl analogs (LogP ~1.86 vs. ~2.5) .
    • Bioactivity : Test enantiomers in receptor-binding assays (e.g., µ-opioid agonism). For example, (1R,4R)-isomers may show 10-fold higher affinity due to optimal spatial alignment .

Q. How can researchers resolve contradictions in spectral data between synthetic batches?

Methodological Answer:

  • Batch Comparison : Perform 2D NMR (COSY, NOESY) to identify diastereomeric impurities or conformational isomers .
  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N % within ±0.3% of theoretical values) to rule out byproducts .
  • Case Study : Discrepancies in 1H NMR δ 3.73 ppm (piperazine protons) may indicate incomplete deprotection; repeat reaction under anhydrous conditions .

Q. What computational strategies predict reactivity and optimize synthetic pathways for derivatives?

Methodological Answer:

  • Machine Learning (ML) : Train models on reaction databases (e.g., USPTO) to predict optimal conditions (solvent, temperature) for amide coupling or cyclization .
  • DFT Calculations : Simulate transition states for acetylation steps; identify energy barriers to optimize catalyst selection (e.g., TEA vs. DIPEA) .
  • Table 2: Computational vs. Experimental Yields
DerivativePredicted Yield (ML)Experimental Yield
Acetylated analog78%72%
Cyclopropylmethyl65%58%

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